[(3-Bromothiophen-2-yl)methyl](2-methylbutan-2-yl)amine
Description
(3-Bromothiophen-2-yl)methylamine (CAS: 932175-98-9) is a brominated thiophene derivative with a branched tertiary amine substituent. Its molecular formula is C₁₂H₁₈BrN, and it has a molecular weight of 256.18 g/mol . Structurally, the compound features a 3-bromothiophene ring linked via a methylene group to a 2-methylbutan-2-ylamine moiety.
Properties
Molecular Formula |
C10H16BrNS |
|---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C10H16BrNS/c1-4-10(2,3)12-7-9-8(11)5-6-13-9/h5-6,12H,4,7H2,1-3H3 |
InChI Key |
FCYFWPHXYJYAFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=C(C=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of substitution reactions. The general synthetic route includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Methylamine Derivative: The brominated thiophene is then reacted with a suitable amine, such as methylamine, under controlled conditions to form the [(3-Bromothiophen-2-yl)methyl]amine intermediate.
Substitution with 2-Methylbutan-2-yl Group: The final step involves the substitution of the amine group with a 2-methylbutan-2-yl group, typically using a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of (3-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(3-Bromothiophen-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies and receptor activation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
(3-Bromothiophen-2-yl)methylamine (CAS: 1251216-05-3)
- Structure : Replaces the bulky 2-methylbutan-2-yl group with a smaller, polar 2-methoxyethyl chain.
- Properties: Higher polarity due to the methoxy group, improving solubility in polar solvents.
- Applications: Not explicitly stated, but the methoxy group may facilitate interactions in coordination chemistry or drug design.
(2-Bromophenyl)methylamine (CAS: 1040309-12-3)
1-(3-Bromophenyl)ethylamine (CAS: 1281963-86-7)
- Structure : Incorporates an allyl group (2-methylprop-2-en-1-yl) instead of 2-methylbutan-2-yl.
- Properties: The allyl group introduces unsaturation, enabling participation in Diels-Alder or polymerization reactions.
Electronic and Reactivity Profiles
Frontier Molecular Orbitals (FMOs) and Reactivity
- highlights DFT studies on analogous bromothiophene derivatives, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. Key findings include: HOMO-LUMO Gaps: Narrow gaps (~3.5 eV) indicate high reactivity, favoring electron transfer in catalytic processes .
- Comparison : The 2-methylbutan-2-yl group in the target compound may slightly raise the HOMO-LUMO gap compared to allyl or methoxyethyl substituents due to increased electron-donating effects.
Suzuki Cross-Coupling Compatibility
- This contrasts with phenyl-based amines, where steric effects may hinder coupling efficiency .
- Implication : The target compound’s thiophene core is advantageous for Pd-catalyzed functionalization without side reactions.
Physicochemical Properties
| Property | (3-Bromothiophen-2-yl)methylamine | (2-Bromophenyl)methylamine | (3-Bromothiophen-2-yl)methylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | 256.18 | 256.18 | 250.16 |
| Polarity | Low (branched alkyl) | Moderate (aromatic) | High (methoxy) |
| Steric Hindrance | High | High | Low |
| Thermal Stability | Likely high | Moderate | Moderate |
Biological Activity
The compound (3-Bromothiophen-2-yl)methylamine is a member of the bromothiophene family, characterized by its unique structural features that may contribute to various biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (3-Bromothiophen-2-yl)methylamine is , with a molecular weight of approximately 248.19 g/mol. The structure features a bromothiophene ring, which is known for its electronic properties, and a branched amine group that may influence its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds containing bromothiophene moieties exhibit various pharmacological properties, including:
- Antimicrobial Activity : Compounds similar to (3-Bromothiophen-2-yl)methylamine have shown promising antimicrobial effects against various pathogens.
- Anticancer Properties : The potential of such compounds as anticancer agents has been highlighted in several studies, suggesting they may inhibit tumor cell proliferation through various mechanisms.
The biological activity of (3-Bromothiophen-2-yl)methylamine can be attributed to several mechanisms:
- Enzyme Inhibition : Initial findings suggest that this compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics when co-administered with other drugs .
- Protein Interactions : The bromothiophene ring may engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function and potentially leading to therapeutic effects .
- Cell Signaling Pathways : Similar compounds have been shown to affect signaling pathways involved in cell growth and apoptosis, indicating that (3-Bromothiophen-2-yl)methylamine may also modulate these pathways .
Research Findings and Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of (3-Bromothiophen-2-yl)methylamine:
These studies suggest that the structural characteristics of bromothiophene derivatives contribute significantly to their biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
